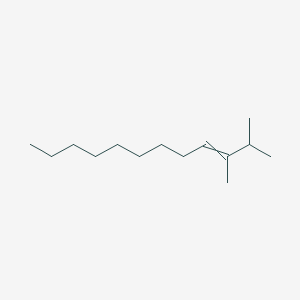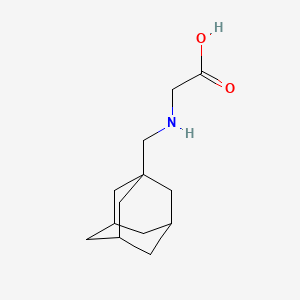
2-(1-Adamantylmethylamino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Adamantylmethylamino)acetic acid is a compound that features an adamantane moiety, which is a polycyclic cage molecule known for its high symmetry and remarkable properties . The adamantane structure is often used in the design and synthesis of new drug delivery systems and surface recognition studies
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantylmethylamino)acetic acid typically involves the reaction of adamantylmethylamine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
2-(1-Adamantylmethylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
2-(1-Adamantylmethylamino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of advanced materials and as a precursor for the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 2-(1-Adamantylmethylamino)acetic acid involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
類似化合物との比較
Similar Compounds
1-Aminoadamantane: Known for its antiviral properties, particularly against the influenza virus.
1,3-Dehydroadamantane: Used in the synthesis of functional adamantane derivatives and advanced materials.
Adamantane derivatives: Various derivatives are used in drug delivery systems, surface recognition studies, and the synthesis of high-energy fuels and oils
Uniqueness
2-(1-Adamantylmethylamino)acetic acid is unique due to its specific structure, which combines the adamantane moiety with an amino acid functionality. This combination provides the compound with unique properties that make it suitable for a wide range of applications in scientific research and industry.
特性
分子式 |
C13H21NO2 |
|---|---|
分子量 |
223.31 g/mol |
IUPAC名 |
2-(1-adamantylmethylamino)acetic acid |
InChI |
InChI=1S/C13H21NO2/c15-12(16)7-14-8-13-4-9-1-10(5-13)3-11(2-9)6-13/h9-11,14H,1-8H2,(H,15,16) |
InChIキー |
LVOOYBJPOVWWFR-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)CNCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


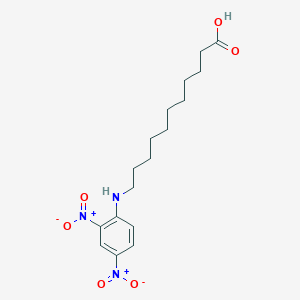

![4-{[6,8-Bis(acetylsulfanyl)octanoyl]amino}-3-hydroxybutanoic acid](/img/structure/B14266847.png)
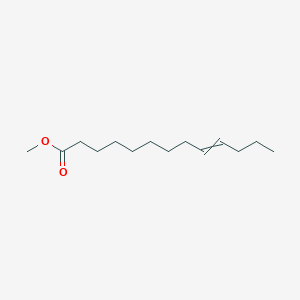
![5-[3-(3-Carboxypropyl)-4-hydroxyphenyl]pentanoic acid](/img/structure/B14266857.png)

![N-([1,1'-Biphenyl]-4-yl)-4'-methyl-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14266870.png)

![1,1',1'',1'''-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14266882.png)
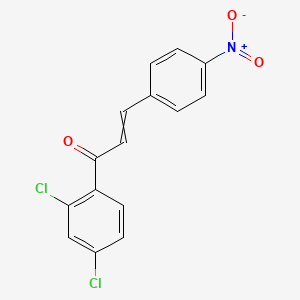


![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)
